molecular formula C6H11NO3S B022762 N-Propionylcysteine CAS No. 2885-79-2

N-Propionylcysteine

Cat. No. B022762
CAS RN: 2885-79-2
M. Wt: 177.22 g/mol
InChI Key: KBBJNRLWAGIQLW-BYPYZUCNSA-N
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Description

“N-Propionylcysteine” is a chemical compound with the molecular formula C6H11NO3S . It has an average mass of 177.221 Da and a monoisotopic mass of 177.045959 Da .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-Propionylcysteine”, the synthesis of similar compounds like N-acetylcysteine has been reported . The synthesis of N-acetylcysteine involves an effective method for high-yield synthesis in a single-batch step instead of using a multi-stage process .


Molecular Structure Analysis

The molecular structure of “N-Propionylcysteine” can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy . NMR can provide atomic resolution information on the binding interfaces, intermolecular affinity, and binding-induced conformational changes .


Physical And Chemical Properties Analysis

“N-Propionylcysteine” has a density of 1.2±0.1 g/cm3, a boiling point of 407.2±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C . It also has a molar refractivity of 42.9±0.3 cm3, a polar surface area of 105 Å2, and a molar volume of 142.6±3.0 cm3 .

Scientific Research Applications

  • Homocysteine Metabolism and Thrombotic Disease : N-Propionylcysteine is used to study homocysteine metabolism and its role in thrombotic disease (D’Angelo & Selhub, 1997).

  • Type 2 Diabetes : It is also utilized in investigations to understand the levels of homocysteine and folate in patients with type 2 diabetes (Hellgren et al., 2005).

  • Vascular Disease : N-Propionylcysteine plays a role in studies examining the relationship between elevated homocysteine levels and vascular disease, affecting both vascular wall structure and the blood coagulation system (Selhub, 1999).

  • Protein Structure and Protein-Folding Pathways : This compound is significant in research on sulfur-containing amino acids, crucial in protein structure and protein-folding pathways (Brosnan & Brosnan, 2006).

  • Polycystic Ovary Syndrome (PCOS) : There is evidence that N-acetyl-cysteine treatment, a related compound, improves insulin sensitivity in women with polycystic ovary syndrome (Fulghesu et al., 2002).

  • Chronic Obstructive Pulmonary Disease (COPD) and Other Conditions : N-acetylcysteine supplementation, another related compound, has applications in preventing COPD exacerbation, preventing contrast-induced kidney damage, attenuating influenza virus illness, treating pulmonary fibrosis, and treating infertility (Millea, 2009).

  • Human Health Improvement : L-Cysteine, a related amino acid, is used in diet, supplements, and drugs to improve human health or treat certain diseases, but its role and effectiveness are still debated (Clemente Plaza et al., 2018).

  • Antioxidant Status in Health and Disease : Cysteine-rich proteins, like keratin, may improve antioxidant status in health and disease by boosting GSH synthesis (McPherson & Hardy, 2011).

properties

IUPAC Name

(2R)-2-(propanoylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-2-5(8)7-4(3-11)6(9)10/h4,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBJNRLWAGIQLW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183055
Record name N-Propionylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propionylcysteine

CAS RN

2885-79-2
Record name N-Propionylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002885792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Propionylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Honda, T Asano, T Kajio, O Nishimura - Archives of Biochemistry and …, 1989 - Elsevier
Purified preparations of recombinant human interferon-γ (rIFN-γ) with CysTyrCys at the N-terminus ([CysTyrCys]IFN-γ) derived from Escherichia coli gave two closely migrating …
Number of citations: 33 www.sciencedirect.com
T Kasumov, N Sharma, H Huang, RS Kombu… - … drugs and therapy, 2009 - Springer
… Only trace amounts of unhydrolyzed DPNCE and a small fraction of N-propionylcysteine, a product of partial DPNCE hydrolysis, were found in the arterial plasma (data not presented), …
Number of citations: 7 link.springer.com
A Longo, M Di Toro, C Galimberti, A Carenzi - Journal of Chromatography B …, 1991 - Elsevier
… NAC and N-propionylcysteine (NPC) were synthesized by the Medicinal Chemistry Department of Zambon Group. Perfluoropropionic anhydride (PFPA) was purchased from Supelchem …
Number of citations: 17 www.sciencedirect.com
M Wroński - Journal of Chromatography A, 1984 - Elsevier
Procedures Partial derivatization of thiols with propionic anhydride. A 0.05 M solution of thiol in 0.2 M triethanolamine was shaken with an equal volume of 0.2 M propionic anhydride in …
Number of citations: 2 www.sciencedirect.com

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